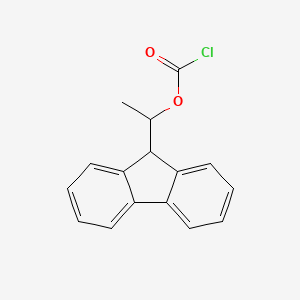
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative and impurity of Doxorubicin, an anthracycline antibiotic widely used as an antineoplastic agent. This compound is characterized by its molecular formula C29H26F3NO11 and a molecular weight of 621.51 g/mol . It is primarily used in research settings to study the properties and effects of Doxorubicin and its derivatives.
準備方法
The synthesis of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide involves multiple steps, starting from DoxorubicinThe reaction conditions often involve the use of solvents like DMSO and methanol
化学反応の分析
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is primarily used in scientific research to:
Study the properties of Doxorubicin and its derivatives: Researchers use this compound to understand the pharmacokinetics and pharmacodynamics of Doxorubicin.
Investigate the mechanisms of action: It helps in elucidating the molecular pathways and targets involved in the antineoplastic activity of Doxorubicin.
Develop new therapeutic agents: By studying this compound, scientists aim to develop new derivatives with improved efficacy and reduced toxicity
作用機序
The mechanism of action of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is similar to that of Doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells . The molecular targets include DNA and topoisomerase II, and the pathways involved are primarily related to DNA damage response and apoptosis.
類似化合物との比較
9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is unique due to its specific structural modifications. Similar compounds include:
Doxorubicin: The parent compound, widely used as an antineoplastic agent.
Daunorubicin: Another anthracycline antibiotic with similar antineoplastic properties.
Epirubicin: A derivative of Doxorubicin with a different stereochemistry, leading to distinct pharmacological properties
These compounds share similar mechanisms of action but differ in their pharmacokinetics, toxicity profiles, and clinical applications.
特性
CAS番号 |
68168-15-0 |
|---|---|
分子式 |
C₂₉H₂₆F₃NO₁₁ |
分子量 |
621.51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4R,6S,14S,16S)-2,16-dimethyl-14-pyrrolidin-1-yl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B1142460.png)
![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)
![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)






